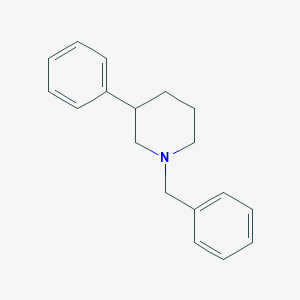

1-Benzyl-3-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-phenylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMADAVRWWKURQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Benzyl 3 Phenylpiperidine and Analogs

N-Alkylation and Reductive Amination Approaches

The introduction of the characteristic N-benzyl group onto a phenylpiperidine core is a common and direct synthetic strategy. This can be achieved through classical N-alkylation or reductive amination protocols.

Alkylation of Piperidine (B6355638) Nitrogen

The direct alkylation of the piperidine nitrogen is a fundamental method for synthesizing N-substituted piperidines. This approach involves the reaction of a piperidine derivative, in this case, 3-phenylpiperidine (B1330008), with a benzylating agent. The reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the benzyl (B1604629) halide.

Commonly, this synthesis is performed by reacting 3-phenylpiperidine with benzyl chloride or benzyl bromide in the presence of a base. The base, such as potassium carbonate or triethylamine, is crucial for neutralizing the hydrohalic acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent is typically a polar aprotic one, like acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the reaction. Steric hindrance from the aryl halide can influence the reaction, but the alkylation to a tertiary benzylic amine generally proceeds with high yields under these conditions. umw.edu While direct alkylation is a primary method for producing fentanyl analogs and other derivatives, specific conditions can be optimized for the synthesis of 1-benzyl-3-phenylpiperidine. nih.gov

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Purity/Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Phenylpiperidine-4-carbonitrile | Benzyl Halides | K₂CO₃ | DMF | 100°C | >95% Purity | |

| 1-benzyl-4-anilinopiperidine | 2-(thiophen-2-yl)-ethyl mesylate | Not specified | Not specified | Not specified | Not specified | nih.gov |

This table illustrates general conditions for N-alkylation on piperidine and piperazine (B1678402) rings, which are analogous to the synthesis of this compound.

Reductive Amination Protocols for Substituted Piperidines

Reductive amination offers an alternative and highly efficient route to tertiary amines like this compound. This one-pot reaction typically involves the condensation of an amine (3-phenylpiperidine) with a carbonyl compound (benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired amine without being isolated.

The process is versatile, utilizing a range of reducing agents from complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) to catalytic hydrogenation. uva.nlunimi.it The reaction of 3-phenylpiperidine with benzaldehyde (B42025) would first form a 1-benzylidene-3-phenylpiperidin-1-ium intermediate. Subsequent reduction of this iminium ion yields this compound. This method is widely applied in the synthesis of various substituted piperidines due to its operational simplicity and the ready availability of starting materials. nih.govresearchgate.net Catalytic reduction of δ-nitrocarbonyl compounds can also lead to the formation of a six-membered piperidine ring through an intramolecular reductive amination process. frontiersin.org

Table 2: Key Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, requires protic solvent for reduction step. uva.nlunimi.it |

| Sodium Cyanoborohydride (NaCNBH₃) | Aldehydes, Ketones | Selective for iminium ions over carbonyls, allowing one-pot reaction. nih.gov |

Approaches from 3-Piperidone Precursors

A powerful strategy for the synthesis of 3-phenylpiperidines involves the use of a 3-piperidone scaffold. This allows for the introduction of the phenyl group at the C3 position through carbon-carbon bond-forming reactions.

Grignard Reactions and Subsequent Transformations

The Grignard reaction is a classic and effective method for creating carbon-carbon bonds. In this context, N-benzyl-3-piperidone serves as the electrophilic ketone. It is reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide, which acts as a powerful nucleophile. google.com

The reaction is typically conducted in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0-5°C) to control reactivity. google.com The nucleophilic addition of the phenyl group to the carbonyl carbon of the piperidone results in the formation of a tertiary alcohol, 1-benzyl-3-hydroxy-3-phenylpiperidine. google.com This intermediate is the direct precursor for the subsequent elimination and hydrogenation steps. A patent describes obtaining this alcohol intermediate in a 90.2% yield. google.com

Table 3: Grignard Reaction for 1-Benzyl-3-hydroxy-3-phenylpiperidine Synthesis

| Starting Material | Grignard Reagent | Solvent | Temperature | Intermediate Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Benzyl-3-piperidone | Phenylmagnesium Bromide | Anhydrous THF | 0-5°C | 1-Benzyl-3-hydroxy-3-phenylpiperidine | 90.2% | google.com |

Elimination and Hydrogenation Protocols

Following the Grignard addition, the resulting 1-benzyl-3-hydroxy-3-phenylpiperidine is subjected to a two-step sequence to remove the hydroxyl group and generate the final product.

First, an elimination reaction (dehydration) is carried out to remove the tertiary hydroxyl group and form a carbon-carbon double bond. This is typically achieved under acidic conditions, for instance, by refluxing the alcohol with formic acid or p-toluenesulfonic acid. google.comacs.org This step yields a tetrahydropyridine (B1245486) intermediate, which can be a mixture of isomers such as 1-benzyl-5-phenyl-1,2,3,4-tetrahydropyridine and 1-benzyl-3-phenyl-1,2,5,6-tetrahydropyridine.

Second, the tetrahydropyridine intermediate undergoes hydrogenation to reduce the double bond. This reduction is commonly performed using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst, Pd(OH)₂) under a hydrogen atmosphere. google.comacs.org This sequence effectively replaces the carbonyl group of the initial piperidone with a phenyl substituent, leading to the desired this compound. google.com

Cyclization Reactions in Piperidine Ring Formation

Instead of modifying a pre-existing ring, the piperidine heterocycle can be constructed from acyclic precursors through intramolecular cyclization. This approach builds the core structure of the molecule in the process. A notable method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (B145931). This reaction proceeds via a double nucleophilic substitution where the carbanion generated from phenylacetonitrile (under strongly basic conditions) displaces the two chloride leaving groups, forming the piperidine ring and installing the benzyl and phenyl groups in a single synthetic strategy. The use of a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate, is reported to significantly improve reaction efficiency, yielding 1-benzyl-4-cyano-4-phenylpiperidine, a close analog and precursor, in yields up to 77%. Other cyclization strategies include the aza-Prins cyclization, which utilizes N-acyliminium ions and an alkene nucleophile to form the ring, and radical-mediated cyclizations. mdpi.comusm.edu

Table 4: Cyclization Synthesis of a 1-Benzyl-phenylpiperidine Analog

| Reactant 1 | Reactant 2 | Base | Catalyst | Conditions | Product | Yield | Reference |

|---|

Alkene Cyclization Methodologies

Alkene cyclization represents a powerful strategy for constructing the piperidine ring. These methods involve the formation of a carbon-nitrogen bond through the intramolecular reaction of a nitrogen nucleophile with an alkene, often activated by a catalyst or an electrophile.

One prominent approach is the oxidative amination of non-activated alkenes. For instance, gold(I)-catalyzed oxidative cyclization can be used to synthesize substituted piperidines. This reaction involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing a new substituent. mdpi.com Palladium catalysis, particularly with novel pyridine-oxazoline ligands, has also enabled enantioselective versions of this transformation. mdpi.com

Another strategy involves light-mediated iridium(III)-catalyzed cyclization, which proceeds through an SN2-type reaction. A key feature of this method is the "memory of chirality," where the chirality of the starting material is largely preserved in the final piperidine product. mdpi.com Radical cyclizations are also employed; for example, haloalkynes can undergo radical cyclization catalyzed by samarium to yield piperidines. mdpi.com

A general synthetic pathway starting from an alkene-tethered amide can produce cyclic imides, which are precursors to piperidines. This transformation can be achieved using a copper(II) catalytic system under an oxygen atmosphere. rsc.org

Annulation Methods for Substituted Piperidines

Annulation, or ring-forming, methods provide another direct route to the piperidine skeleton by combining two or more fragments in a cyclization process. These methods are versatile and can be tuned to produce a variety of substitution patterns with high stereoselectivity. nih.gov

A [5 + 1] annulation method catalyzed by iridium(III) has been reported for the stereoselective synthesis of substituted piperidines. nih.gov This process involves a "hydrogen borrowing" mechanism, where a diol and an amine are combined to form the piperidine ring. nih.gov Similarly, divergent coupling strategies allow for either [3+2] or [4+2] annulations to access pyrrolidines or piperidines, respectively, from simple olefins by switching the reaction mechanism from radical to polar. nih.gov

Gold-catalyzed annulation procedures can directly assemble piperidine structures from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Furthermore, unstable azomethine ylides have been utilized for the stereoselective preparation of substituted piperidines. ajchem-a.com

A common and foundational approach to building the 3-phenylpiperidine core involves a multi-step sequence starting from an N-protected 3-piperidone. The key steps are:

Grignard Reaction: Addition of a phenyl magnesium halide to the ketone at position 3.

Elimination: Dehydration of the resulting tertiary alcohol to form a tetrahydropyridine intermediate.

Reduction: Hydrogenation of the double bond to yield the N-protected 3-phenylpiperidine.

Deprotection: Removal of the N-protecting group to give 3-phenylpiperidine, which can then be N-benzylated. google.com

Derivatization of Pre-formed Phenylpiperidines

Once the core phenylpiperidine structure is established, it can be further modified to produce a wide array of analogs. Derivatization can occur on the phenyl rings or at various positions on the piperidine ring itself.

Introduction of Substituents on Phenyl Moieties

Modifications to the phenyl ring attached at the C3 position are crucial for creating diverse analogs. Standard aromatic substitution reactions can be employed, provided the piperidine nitrogen is suitably protected to prevent side reactions. For example, nitration followed by reduction allows for the introduction of an amino group on the phenyl ring. google.com Halogenation can introduce bromo or chloro substituents, which can then serve as handles for further cross-coupling reactions to introduce additional complexity. google.com Studies have shown that introducing substituents at the meta (3-) and 5-positions of the phenyl ring can significantly increase the compound's potency for certain biological targets. google.com

Modifications at Other Positions of the Piperidine Ring System

The piperidine ring itself offers several sites for modification. The piperidine nitrogen is a common site for derivatization. For instance, the N-benzyl group can be removed via catalytic hydrogenation and replaced with other alkyl or arylalkyl groups. nih.gov Acylation of the nitrogen is also a common transformation. nih.gov

Substitution at other carbon atoms of the piperidine ring is also a key strategy. For example, introducing methyl groups at the C2, C3, or C4 positions has been explored to create fentanyl analogs. nih.gov The synthesis of 4-substituted derivatives, such as those with alkoxymethyl groups, has been achieved starting from 1-benzyl-4-phenylaminopiperidine-4-carboxylic acid methyl ester. nih.gov These modifications are often pursued to explore structure-activity relationships for biological targets. doi.org The functionalization of the piperidine ring can lead to a variety of derivatives, including spiropiperidines. researchgate.net

Stereoselective Synthesis of Piperidine Derivatives

Controlling the stereochemistry of substituents on the piperidine ring is critical, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis methods are therefore highly valuable.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. For example, proline-catalyzed asymmetric Mannich-type reactions between ketones and cyclic imines like Δ¹-piperideine can produce chiral piperidines with high enantiomeric excess. acs.org

Metal-catalyzed reactions are also widely used. A catalytic, highly enantioselective method for preparing N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine utilizes an intramolecular epoxide opening followed by a ring expansion, with the initial epoxide being formed via a Jacobsen epoxidation. researchgate.net Ring-closing metathesis is another key reaction for stereoselective synthesis, often used to form the piperidine ring from a chiral acyclic precursor. researchgate.net

Stereoselective reduction of a ketone or imine can also set the stereochemistry. Diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com For pre-existing racemic mixtures, chiral resolution using agents like tartaric acid derivatives is a common method to separate the enantiomers. google.com

Specific Synthetic Routes for Key Analogs and Derivatives

The synthesis of specific, important analogs often requires tailored multi-step sequences.

One common route to 3-substituted piperidines involves the initial synthesis of 1-benzyl-4-methylpiperidin-3-one. This can be achieved through a sequence involving N-acylation of 3-amino-4-methylpyridine, quaternization of the pyridine (B92270) nitrogen with a benzyl halide, partial reduction to a tetrahydropyridine, and subsequent hydrolysis. google.com The resulting ketone is a versatile intermediate for further modifications.

For analogs with modifications at the 4-position, such as 4-phenyl-4-anilidopiperidines, synthesis often begins with 1-benzylpiperidin-4-one. Condensation with aniline (B41778) forms a Schiff base, which is then reduced. The resulting secondary amine is acylated to give the desired product framework. nih.govnih.gov

The synthesis of hydroxylated analogs, such as (2S,3S)-3-hydroxy-2-phenylpiperidine, can be achieved from L-phenylglycine. Key steps include the stereoselective addition of a Grignard reagent to an allyl imine and a subsequent ring-closing metathesis. researchgate.net Another approach involves the ring expansion of a corresponding pyrrolidine (B122466) derivative. researchgate.net

The table below summarizes the synthesis of a key intermediate, 1-benzyl-4-phenylpiperidine-4-carboxylic acid, which serves as a precursor for various derivatives. nih.gov

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003) | 2N NaOH, Ethanol | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | 70% |

| 2 | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | Thionyl chloride, DMF | 1-benzyl-4-phenylpiperidine-4-carbonyl chloride | 87% |

Synthesis of 1-N-Benzyl-3-(3-chlorophenyl)-4-N,N-dimethylaminopiperidine

The synthesis of cis-1-N-Benzyl-3-(3-chlorophenyl)-4-N,N-dimethylaminopiperidine involves a multi-step process. The synthesis begins with the reduction of a precursor, which is then followed by dimethylation.

Initially, cis-1-N-benzyl-3-(3-chlorophenyl)piperidine is obtained through the reduction of 46f (4.10 g, 12.5 mmol) using lithium aluminum hydride (LiAlH4) (2.85 g, 75.0 mmol). This reaction yields both the cis and trans isomers. The desired cis-isomer is isolated as a yellow oily substance (960 mg, 3.20 mmol, 23% yield) after purification by silica (B1680970) gel column chromatography using a chloroform (B151607) to methanol (B129727) (10:1) solvent system. nii.ac.jp

The final step is the dimethylation of the cis-isomer. cis-1-N-Benzyl-3-(3-chlorophenyl)piperidine (290 mg, 0.97 mmol) is treated with 36% formaldehyde (B43269) (0.87 mL, 9.70 mmol) and formic acid (1.01 mL, 19.4 mmol). This reaction produces the target compound, cis-1-N-Benzyl-3-(3-chlorophenyl)-4-N,N-dimethylaminopiperidine, as a brownish oily substance (310 mg, 0.95 mmol, 97% yield). nii.ac.jp

| Reactant | Reagent | Product | Yield |

| 46f | LiAlH4 | cis-1-N-benzyl-3-(3-chlorophenyl)piperidine | 23% |

| cis-1-N-benzyl-3-(3-chlorophenyl)piperidine | Formaldehyde, Formic Acid | cis-1-N-Benzyl-3-(3-chlorophenyl)-4-N,N-dimethylaminopiperidine | 97% |

Preparation of 1-Benzyl-3-dimethylamino-6-phenylpiperidine Isomers

The preparation of 1-Benzyl-3-dimethylamino-6-phenylpiperidine isomers is not detailed in the provided search results. Further research would be required to outline the specific synthetic route for these isomers.

Synthesis of (±)-trans-1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid

The synthesis of (±)-trans-1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and its derivatives involves several steps, starting from the acid itself. This key intermediate can then be converted into various amides and other derivatives.

The acid can be converted to its corresponding acid chloride, which then reacts with the methyl ester of an amino acid to form carboxamides. For instance, reacting the acid chloride with the methyl ester of an L-α-amino acid in dry dichloromethane (B109758) yields the corresponding (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides. academie-sciences.fr

Another derivative, (±)-Trans-1-benzyl-6-oxo-2-phenylpiperidin-3-carbohydrazide, is synthesized by refluxing methyl (±)-trans-1-benzyl-6-oxo-2-phenylpiperidin-3-carboxylate with hydrazine (B178648) hydrate (B1144303) in dry methanol for 5 hours. This reaction yields the product as white crystals with an 85% yield. academie-sciences.fr

Furthermore, (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one can be synthesized from (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamide through a Hofmann rearrangement. This reaction involves treating the carboxamide with a cooled solution of sodium hydroxide and bromine. academie-sciences.fr

| Starting Material | Reagents | Product | Yield |

| (±)-trans-1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid chloride | L-α-amino acid methyl ester | (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides | Satisfactory |

| Methyl (±)-trans-1-benzyl-6-oxo-2-phenylpiperidin-3-carboxylate | Hydrazine hydrate | (±)-Trans-1-benzyl-6-oxo-2-phenylpiperidin-3-carbohydrazide | 85% |

| (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamide | NaOH, Br2 | (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one | Not Specified |

Synthetic Routes to 1-Benzylpiperidin-4-ylmethanamine Derivatives

The synthesis of 1-benzylpiperidin-4-ylmethanamine derivatives can be achieved through various routes, often starting from 4-piperidinecarboxylic acid. A multi-step process outlined in a Chinese patent involves the conversion of 4-piperidinecarboxylic acid to N-benzyl-4-piperidinecarboxaldehyde, with 1-benzylpiperidine-4-carbonitrile (B2688994) as a key intermediate. google.com

A general strategy involves the reaction of a methylxanthine with a dibromoalkane, followed by reaction of the resulting brominated intermediate with an amine, such as 1-benzylpiperidin-4-yl-methanamine, in a microwave reactor. nih.gov

Another approach involves the reaction of ethyl 2-piperidin-4-ylacetate with substituted (2-bromoethyl)benzene (B7723623) derivatives in the presence of potassium carbonate and potassium iodide. The resulting product can then be further modified. mdpi.com For example, N-((1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can be synthesized from (1-Benzylpiperidin-4-yl)methanamine derivatives. mdpi.com

The synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol can be achieved via reductive amination of 1-benzyl-4-piperidone with an appropriate amine precursor, followed by hydroxylation. The introduction of the benzyl group is typically done through nucleophilic substitution using a benzyl halide.

| Starting Material | Key Intermediates/Reagents | Product Type |

| 4-Piperidinecarboxylic acid | 1-Benzylpiperidine-4-carbonitrile | N-Benzyl-4-piperidinecarboxaldehyde |

| Methylxanthine, Dibromoalkane | 1-Benzylpiperidin-4-yl-methanamine | Theophylline/Theobromine derivatives |

| Ethyl 2-piperidin-4-ylacetate | Substituted (2-bromoethyl)benzene | 1-Benzylpiperidin-4-ylmethanamine derivatives |

| 1-Benzyl-4-piperidone | Amine precursor | (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol |

Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

The synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile can be accomplished through several methods. One common route involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile.

In one procedure, a toluene (B28343) solution of N,N-bis(2-chloroethyl)benzylamine is reacted with phenylacetonitrile in the presence of a 50% aqueous sodium hydroxide solution and a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate. The reaction mixture is heated to 85°C for four hours, yielding 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride with a 70% yield. prepchem.com

Another method involves the reaction of 2-phenylacetonitrile (B1602554) with a precursor in the presence of sodium hydride in dimethylformamide (DMF). The reaction is initially cooled and then heated to 60°C for 6 hours. After quenching with ice water and extraction with ethyl acetate, the product is obtained. mdpi.com This nitrile can be further hydrolyzed to 1-benzyl-4-phenylpiperidine-4-carboxylic acid using sodium hydroxide in ethanol. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |

| N,N-bis(2-chloroethyl)benzylamine | Phenylacetonitrile | Tetra-n-butylammonium hydrogen sulfate, NaOH | 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride | 70% prepchem.com |

| 2-Phenylacetonitrile | Compound 2 (precursor) | NaH | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | Not specified mdpi.com |

Structure Activity Relationships Sar and Ligand Design Principles

Conformational Analysis and Stereochemical Influence on Biological Activity

Impact of cis- and trans-Isomerism on Receptor Interactions and Functional Outcomes

The stereochemical relationship between substituents on the piperidine (B6355638) ring, specifically the cis- and trans-isomerism, significantly influences how these molecules interact with their biological targets. This isomerism can lead to distinct functional outcomes, where one isomer might act as an agonist and the other as an antagonist at the same receptor.

For instance, in a study of conformationally restricted analogues of histamine (B1213489) H1 receptor antagonists, both trans- and cis-1-benzyl-3-dimethylamino-6-phenylpiperidine were synthesized to investigate their activity. acs.org The spatial arrangement defined by the cis/trans configuration directly affects how the molecule fits into the receptor's binding pocket.

In many receptor-ligand systems, cis and trans binding can result in different functional consequences. nih.gov Two general scenarios have been observed: one where the cis interaction is functionally inert and acts as a competitive inhibitor for the trans interaction, and another where cis binding produces a baseline signal that is enhanced by trans engagement. nih.gov The ability of a receptor to adopt different conformations to accommodate cis and trans isomers highlights the structural plasticity that can underlie diverse functional outcomes. nih.gov

The stereochemistry of fentanyl derivatives, which share a piperidine core, demonstrates the importance of isomerism. The cis-(+)-isomer of 3-methylfentanyl is an extremely potent analgesic, whereas its cis-(−) counterpart is 120 times less potent. nih.gov This underscores how subtle changes in the spatial orientation of a substituent on the piperidine ring can dramatically alter biological activity.

Molecular Conformation and Its Role in Ligand Recognition

The preferred conformation of the piperidine ring and the orientation of its substituents are pivotal for ligand recognition. The 1-benzyl-3-phenylpiperidine structure can adopt several conformations, but the half-chair conformation of the piperidine ring is often energetically preferred, with bulky substituents like phenyl groups occupying pseudo-equatorial positions to minimize steric hindrance. nih.gov

Computational and spectroscopic methods are used to determine the most stable conformations. nih.gov For a series of 1-phenyl- and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the 3-phenylpiperidine (B1330008) core, the nitrogen's lone pair of electrons (or the N-H bond in protonated forms) was found to be nearly perpendicular to the plane of the substituted aromatic ring. nih.gov This orientation influences the chemical environment of nearby protons and is a key feature for receptor interaction. nih.gov

The conformation of a ligand when it binds to a receptor may differ from its lowest energy state in solution. The analysis of small molecule crystal structures from databases like the Cambridge Structural Database (CSD) and ligand conformations in the Protein Data Bank (PDB) provides insights into common and biologically relevant shapes. acs.org For arylpiperidines, the conformation is a critical aspect of their design as medicinal agents. acs.org The ability of a molecule to adopt a specific, often rigid, conformation is key for high-affinity binding to a protein target. acs.org

Substituent Effects on Aromatic and N-Benzyl Moieties

Modifying the substituents on the 3-phenyl ring and the N-benzyl group of the this compound scaffold is a common strategy to modulate affinity and selectivity for various receptors, including opioid, histamine, and dopamine (B1211576) receptors.

Modulations for Opioid Receptor Affinity and Selectivity

The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor activity. In the fentanyl series of 4-anilidopiperidines, replacing the N-phenethyl group with an N-benzyl group, which involves the removal of a single carbon from the linker, leads to a significant decrease in analgesic activity. plos.org Conversely, replacing the phenyl ring of the N-phenethyl group with other aromatic systems like thiophene (B33073) can maintain strong binding to the μ-opioid receptor. plos.org

For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, N-phenylpropyl analogues were found to be more potent antagonists at μ, κ, and δ opioid receptors than their N-methyl counterparts. acs.org This highlights that increasing the size and lipophilicity of the N-substituent can enhance antagonist properties. The presence of a 3-hydroxyl group on the phenyl ring is a common feature in many opioid ligands, mimicking the phenolic hydroxyl of morphine.

Studies on naltrindole (B39905) derivatives, which are δ-opioid receptor (DOR) ligands, have shown that modifications to the N-substituent can result in a wide range of functional activities, from full inverse agonists to full agonists. mdpi.com For example, attaching a cyclopropylcarbonyl group to the nitrogen results in a potent DOR full inverse agonist, while a phenylacetyl group leads to a DOR full agonist. mdpi.com This demonstrates the profound impact of the N-substituent's electronic and steric properties on functional outcomes at opioid receptors.

| Compound | N-Substituent | 3-Methyl | 4-Methyl | μ Ke (nM) | δ Ke (nM) | κ Ke (nM) |

|---|---|---|---|---|---|---|

| 2a | Methyl | Yes | Yes | 1.1 | 11.3 | 0.29 |

| 2b | Phenylpropyl | Yes | Yes | 0.08 | 0.72 | 0.04 |

| 5a | Methyl | Yes | No | 5.8 | 31 | 1.8 |

| 5b | Phenylpropyl | Yes | No | 0.43 | 2.1 | 0.13 |

| 7a | Methyl | No | No | Inactive | Inactive | 2700 |

| 8b | Phenylpropyl | No | No | 1.7 | 10.3 | 0.68 |

Influence on Histamine H1 Receptor Antagonism

The this compound framework is also relevant to histamine H1 receptor antagonists. The general pharmacophore for first-generation H1-antihistamines includes two aryl groups (Ar and Ar1), a connecting atom (X), and a terminal tertiary amine. ramauniversity.ac.in In the context of this compound, the benzyl (B1604629) and phenyl groups serve as the two aryl moieties. The distance between the diaryl system's central point and the terminal nitrogen is typically 5-6 Å for optimal H1-antagonist activity. ramauniversity.ac.in

The nature of the aryl groups and any substitutions on them influence the compound's potency. ramauniversity.ac.in For example, CP-99,994, which is (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a potent tachykinin NK1 receptor antagonist but also serves as a structural template for exploring other receptor interactions, including histamine receptors. nih.gov The presence of the 2-methoxybenzyl group highlights a specific substitution pattern on the N-benzyl moiety that confers high affinity. Research on conformationally restricted analogues, such as trans- and cis-1-benzyl-3-dimethylamino-6-phenylpiperidine, was undertaken to probe the structural requirements for H1 receptor antagonism. acs.orgbindingdb.org

Effects on Dopaminergic Receptor Binding and Functional Modulation

The 3-phenylpiperidine scaffold is a well-established pharmacophore for ligands targeting dopamine receptors. nih.govacs.org The substitution pattern on both the phenyl ring and the piperidine nitrogen is critical for affinity and selectivity among dopamine receptor subtypes (D1-D5). gu.se

For instance, 3-(3-hydroxyphenyl)-N-n-propylpiperidine is a selective dopamine autoreceptor agonist, and the 3-(3-hydroxyphenyl)piperidine moiety is considered essential for high potency and selectivity. nih.gov The N-n-propyl group has been identified as particularly effective for dopaminergic activity in many 3-phenylpiperidine series. acs.org Moving the hydroxyl group on the phenyl ring from the meta (3-position) to the para (4-position) can result in a loss of selectivity for autoreceptors. nih.gov

Quantitative structure-activity relationship (QSAR) studies on (S)-phenylpiperidines have shown that lipophilicity (clogP) and steric factors are significant for dopamine antagonist activity. researchgate.net In a series of N-n-propyl-substituted 3-(dimethylphenyl)piperidines, compounds with specific dimethyl substitutions on the phenyl ring showed high affinity and selectivity for the D4 dopamine receptor subtype. acs.org For example, exchanging the 3-hydroxyl group on the phenyl ring of a 4-phenylpiperidine (B165713) with a methylsulfonyl group leads to a decrease in affinity for D2 receptors. gu.se

| Compound | Phenyl Substitution | D1-like Ki (nM) | D4 Ki (nM) | Selectivity (D1/D4) |

|---|---|---|---|---|

| 4a | 2,3-dimethyl | 1500 | 1.5 | 1000 |

| 4b | 2,5-dimethyl | 1100 | 1.8 | 611 |

| 4c | 2,6-dimethyl | >10000 | 500 | >20 |

| 4d | 3,4-dimethyl | >10000 | 1100 | >9.1 |

| 4e | 3,5-dimethyl | >10000 | 2100 | >4.8 |

| 4f | 2,4-dimethyl | 8000 | 4.2 | 1905 |

Role in NMDA Receptor Subtype Selectivity

Derivatives of benzylpiperidine and phenylpiperidine are recognized as valuable chemical leads for developing subtype-selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype. ingentaconnect.combenthamscience.com Over-activation of the NMDA receptor is implicated in various neurological conditions, but the therapeutic use of non-specific NMDA antagonists is hampered by significant side effects. ingentaconnect.combenthamscience.com Research has therefore focused on developing NR2B subtype-selective antagonists, which have demonstrated efficacy without the adverse effects associated with non-selective antagonists. ingentaconnect.combenthamscience.com

A common structural motif for many early NR2B antagonists is a 4-benzylpiperidine (B145979) or a 4-phenylpiperidine linked to a phenol-containing aromatic ring. ingentaconnect.com However, many of these initial compounds had poor pharmacokinetic profiles and off-target activities. ingentaconnect.com Subsequent design strategies have focused on replacing the phenol (B47542) group with heteroaromatic bioisosteres and modifying the linker to improve selectivity and reduce off-target effects. ingentaconnect.com

For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov In other studies, transferring the 4-hydroxy substituent from the ω-phenyl group to the benzyl or phenyl group at the 4-position of the piperidine ring has yielded high-potency antagonists. nih.govacs.org Specifically, N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine and 4-(4-hydroxybenzyl)piperidine have shown high potency and selectivity for the NR1A/2B subtype, being over 1000 times more potent at this subtype compared to the NR1A/2A or NR1A/2C subtypes. nih.govacs.org

Enhancement of Anti-SARS-CoV-2 Main Protease Activity and Binding

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govfrontiersin.org Mpro is a cysteine protease with a catalytic dyad of cysteine and histidine. nih.gov The enzyme's activity is dependent on its dimeric form. nih.gov

Virtual screening of natural product libraries has identified potential inhibitors of SARS-CoV-2 Mpro. mdpi.com The binding of inhibitors to the active site, which includes the catalytic Cys145 residue, can block the enzyme's function. nih.govmdpi.com The structure of the SARS-CoV-2 Mpro active site has some differences compared to that of SARS-CoV-1 Mpro, which can influence inhibitor binding. mdpi.com

While direct studies on this compound's activity against SARS-CoV-2 Mpro are not specified in the provided results, the general principles of Mpro inhibition are relevant. Inhibitors often form interactions with key residues in the active site. For example, some aldehyde-based compounds show high inhibitory activity by binding to Cys145. nih.gov Similarly, natural compounds like baicalein (B1667712) can bind to the S1 and S2 subsites of the active site through hydrogen bonds with residues such as Leu141, Gly143, Ser144, and His163. nih.gov The development of potent and specific inhibitors for SARS-CoV-2 Mpro is an active area of research, with a focus on both small molecules and peptide-based inhibitors. frontiersin.org

Piperidine Ring Substitutions and Scaffold Modifications

Impact of Additional Nitrogen-Containing Groups (e.g., dimethylamino)

The introduction of additional nitrogen-containing groups, such as a dimethylamino group, can significantly influence the biological activity of phenylpiperidine derivatives. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, designed based on an active metabolite of tramadol, potent and selective µ-opioid receptor (MOR) agonists were identified. nih.gov One compound, in particular, demonstrated very high potency and selectivity for the MOR. nih.gov

In a different chemical series, the presence of a 4-dimethylamino group on the B ring of chalcone (B49325) derivatives was found to decrease their anti-inflammatory potency. nih.gov This was attributed to the electron-donating nature of the dimethylamino group, which could destabilize the adduct formed with glutathione, thereby reducing the compound's biological effect. nih.gov These findings highlight that the impact of a dimethylamino group is highly context-dependent, varying with the core scaffold and the biological target.

Oxo-Substitutions and Carboxylic Acid Derivatives

The introduction of oxo groups and carboxylic acid derivatives into the piperidine scaffold has been explored in the synthesis of various biologically active compounds. For instance, the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been reported for their potential anticancer activity. mdpi.com

In the context of fentanyl analogs, the synthesis of compounds with a ketone group at the 4-position of the piperidine ring has led to potent analgesics. nih.gov For example, N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide was found to be significantly more potent than morphine. nih.gov The synthesis of stereodefined 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids has also been achieved from 2-chloromethyl-4-phenylpiperidine-4-carbonitriles, demonstrating the utility of these intermediates in creating conformationally constrained amino acids. acs.org

Piperidine Ring Contraction (e.g., pyrrolidines) and Expansion (e.g., azepines)

Modifications to the piperidine ring size, including contraction to a pyrrolidine (B122466) ring or expansion to an azepine ring, have been investigated to understand their effect on biological activity.

In the development of NMDA receptor antagonists, analogues incorporating a pyrrolidine ring in place of the piperidine ring have been prepared. nih.govacs.org For example, (±)-3-(4-hydroxyphenyl)pyrrolidine derivatives have been shown to be high-potency and selective antagonists at the NR1A/2B subtype. nih.govacs.org

In the context of fentanyl analogs, both piperidine ring contraction to pyrrolidine and expansion to perhydroazepine have been studied. nih.gov The synthesis of N-phenyl-N-[1-(2-phenylethyl)-3-pyrrolidinyl]-propanamide resulted in a compound with significant analgesic activity, although it was less potent than the corresponding piperidine homolog, fentanyl. arizona.edu Similarly, the azepine analog was also found to be less potent than fentanyl, indicating that the six-membered piperidine ring is optimal for analgesic activity in this class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Phenylpiperidines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on phenylpiperidine derivatives to understand the structural requirements for their activity at various biological targets. nih.govtandfonline.com

These studies often employ a range of chemometric methods, including:

Multiple Linear Regression (MLR) nih.gov

Factor Analysis-based Multiple Linear Regression (FA-MLR) nih.gov

Principal Component Regression (PCR) nih.gov

Partial Least Squares (PLS) combined with genetic algorithms for variable selection (GA-PLS) nih.gov

Artificial Neural Networks (ANN) tandfonline.com

For example, a QSAR analysis of substituted (S)-phenylpiperidines as dopamine antagonists revealed that lipophilicity (Clog P) and steric factors play a significant role in their activity. tandfonline.com In another study on phenylpiperidine derivatives as dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors, QSAR models were developed to relate structural characteristics to their biological activities. nih.gov These models were then used in an in silico screening study to design new potent lead compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) , have also been applied to phenylpiperidine derivatives. scientific.net A CoMFA study on 4-phenylpiperidine derivatives as µ-opioid agonists developed a predictive model that highlighted the contribution of steric and electrostatic interactions to their bioactivities. scientific.net Similarly, a nonlinear QSAR study using a neural network method was conducted on 4-phenylpiperidine derivatives acting as µ-opioid agonists, which led to the development of a pharmacophore model useful for structural optimization. nih.gov

These QSAR studies provide valuable insights into the structure-activity relationships of phenylpiperidines and guide the design of new and more potent analogs.

Fragment-Based Drug Design Considerations for Piperidine Cores

Fragment-Based Drug Design (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.gov This approach begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly to a biological target. nih.govmdpi.com These initial hits are then optimized and grown or linked together to produce more potent, high-affinity ligands. csmres.co.uknih.gov The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs and is a cornerstone fragment in medicinal chemistry, making it an ideal starting point for FBDD strategies. whiterose.ac.ukresearchgate.netmdpi.com

The utility of the piperidine core in FBDD stems from its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. whiterose.ac.ukresearchgate.net For a scaffold such as this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments: the piperidine core, the N-benzyl group, and the C-3 phenyl group. Each of these fragments can be systematically modified to explore the chemical space and understand the structure-activity relationships (SAR) that govern binding to a specific target.

Fragment Elaboration from the Piperidine Core

Starting with a piperidine fragment, medicinal chemists can "grow" the molecule by adding substituents at various positions. The this compound scaffold offers multiple vectors for such elaboration. The nitrogen atom, the phenyl ring at the 3-position, and the benzyl group itself serve as key anchor points for fragment growth.

For instance, research on a series of 3-phenyl-4-benzylaminopiperidine derivatives, which are structurally analogous to this compound, has demonstrated the importance of the substituents on the benzylamine (B48309) portion for neurokinin-1 (NK1) receptor antagonism. researchgate.net By modifying the benzyl group, significant improvements in potency and metabolic stability were achieved. researchgate.net This highlights a common FBDD strategy: once a core fragment (like phenylpiperidine) is identified, iterative modifications of appended fragments (like the benzyl group) can lead to optimized lead compounds.

The following table illustrates hypothetical modifications to the N-benzyl fragment of this compound and their potential impact based on established medicinal chemistry principles.

| Compound | Modification on N-benzyl group | Rationale / Potential Impact |

| Reference: this compound | Unsubstituted Benzyl | Baseline compound for comparison. |

| Analog A | 2-Methoxybenzyl | Introduction of a hydrogen bond acceptor; may improve potency through specific interactions. researchgate.net |

| Analog B | 4-Fluorobenzyl | Introduction of a metabolically stable electron-withdrawing group; can modulate pKa and improve cell permeability. mdpi.com |

| Analog C | Pyridylmethyl | Replacement of phenyl with a bioisosteric heteroaromatic ring; can improve solubility and introduce new interaction points. nih.gov |

Bioisosteric Replacement and Fragment Hopping

Another key principle in FBDD is the use of bioisosteric replacements to improve a fragment's properties without drastically altering its binding mode. chemrxiv.org The piperidine ring itself is often a target for such replacement to enhance metabolic stability or to explore novel intellectual property space. researchgate.netchemrxiv.org Saturated bioisosteres like 1-azaspiro[3.3]heptane have been developed and validated as effective mimics of the piperidine scaffold, offering similar basicity and lipophilicity but with improved metabolic stability. wiley.comenamine.net

In the context of this compound, the C-3 phenyl group is also amenable to "fragment hopping," where it is replaced by other aromatic or heterocyclic fragments. This allows for the exploration of different pockets in the target's binding site.

The table below outlines potential bioisosteric replacements for the C-3 phenyl group.

| Compound | Modification on C-3 phenyl group | Rationale / Potential Impact |

| Reference: this compound | Unsubstituted Phenyl | Baseline compound for comparison. |

| Analog D | 3-(Thiophen-2-yl)piperidine | Replacement with a five-membered heterocycle; alters electronic properties and potential for hydrogen bonding. rsc.org |

| Analog E | 3-(Cyclohexyl)piperidine | Replacement with a non-aromatic, lipophilic group; explores hydrophobic interactions in the binding pocket. |

| Analog F | 3-(Pyridin-3-yl)piperidine | Introduction of a nitrogen atom; can act as a hydrogen bond acceptor and improve solubility. nih.gov |

By systematically applying these FBDD principles—fragment deconstruction, elaboration, and bioisosteric replacement—the this compound scaffold can serve as a versatile template for the design of novel ligands. The combination of structural data from techniques like X-ray crystallography or NMR with these synthetic strategies enables the rational evolution of simple fragments into potent and selective drug candidates. mdpi.comnih.gov

Pharmacological Characterization of 1 Benzyl 3 Phenylpiperidine and Derivatives

Receptor Binding and Functional Assays

Research into 1-benzyl-3-phenylpiperidine and its analogues has revealed significant activity at several key receptor systems involved in neurotransmission and physiological regulation.

Derivatives of the phenylpiperidine class are well-known for their interactions with opioid receptors. wikipedia.org Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the core this compound scaffold, have been evaluated for their properties at mu (µ) and kappa (κ) opioid receptors. acs.org For instance, the N-phenylpropyl derivative of trans-4-(3-hydroxyphenyl)piperidine (compound 4b) demonstrated potent antagonist activity with Ke values of 0.88 nM at the µ-receptor and 4.09 nM at the κ-receptor. acs.org In contrast, its N-methyl counterpart (compound 4a) was a much weaker antagonist at these receptors. acs.org

Further modifications, such as the introduction of a 3-methyl group, influence potency. The N-phenylpropyl derivative with a 3-methyl group (compound 6b) showed Ke values of 5.5 nM (µ) and 21.3 nM (κ), making it significantly more potent as an antagonist than its corresponding N-methyl version (6a). acs.org Another analogue, compound 8b, which lacks the 3- or 4-methyl groups, was identified as a pure opioid antagonist with Ke values of 8.47 nM (µ), 34.3 nM (δ), and 36.8 nM (κ). acs.org The opioid receptor family also includes the nociceptin/orphanin FQ peptide receptor (NOP), a target for various piperidine-containing compounds. mdpi.com

Opioid Receptor Antagonist Activity of Phenylpiperidine Derivatives acs.org

| Compound | Receptor | Antagonist Activity (Ke, nM) |

|---|---|---|

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (4b) | µ (Mu) | 0.88 |

| κ (Kappa) | 4.09 | |

| N-methyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidine (6a) | µ (Mu) | 974 |

| κ (Kappa) | 477 | |

| N-phenylpropyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidine (6b) | µ (Mu) | 5.5 |

| κ (Kappa) | 21.3 | |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | µ (Mu) | 8.47 |

| δ (Delta) | 34.3 | |

| κ (Kappa) | 36.8 |

The this compound structure has been incorporated into conformationally restricted analogues to study histamine (B1213489) H1 receptor antagonism. acs.orgacs.org Studies on trans- and cis-1-benzyl-3-dimethylamino-6-phenylpiperidine have been conducted to explore their antihistaminic properties. sci-hub.se Histamine H1 antagonists are compounds that competitively inhibit the action of histamine at H1 receptors. auburn.edu While many first-generation antihistamines interact with various neurotransmitter receptors, newer derivatives have been developed for greater selectivity. auburn.edusemanticscholar.org For example, a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were evaluated for histamine H3 receptor affinity, and selected compounds were subsequently tested for H1 antagonism. These specific compounds showed no significant H1 antagonistic activity, with pA2 values below 4, indicating selectivity for the H3 subtype over H1. nih.gov

Derivatives based on the 1-benzylpiperidine (B1218667) and phenylpiperidine scaffolds have been extensively evaluated for their affinity for dopamine (B1211576) receptor subtypes. nih.govgoogle.com The D2-like family, comprising D2, D3, and D4 receptors, is a key target. chemrxiv.org A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which include N-benzyl substituents, were assessed for their binding to cloned dopamine D2, D3, and D4 receptors. nih.gov One compound, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. nih.gov This represented a 110-fold selectivity for D4 and a 10-fold preference for D3 over the D2 receptor. nih.gov Studies indicate that different dopamine receptor subtypes have varying tolerance for the bulk of substituents on the benzamide (B126) nuclei, with D4 > D3 > D2. nih.gov The substituent on the nitrogen of the heterocyclic ring (such as a benzyl (B1604629) group) plays a critical role in the affinity and selectivity for these receptor subtypes. nih.govmdpi.com

Dopamine Receptor Binding Affinities of Selected N-Benzyl-pyrrolidinyl Benzamide Derivatives nih.gov

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |

|---|---|---|---|

| YM-43611 | 230 | 21 | 2.1 |

Antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly those selective for the NR1A/2B subtype, often feature a 4-benzyl- or 4-phenylpiperidine (B165713) core. nih.govresearchgate.netcapes.gov.br The NR2B subunit is specifically implicated in nociception. cambridge.org A compound identified as 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been characterized as a potent antagonist of the NR1A/2B subtype. nih.gov Research has demonstrated that high-potency antagonists for the NR1A/2B subtype can be developed from N-(ω-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine structures. nih.govresearchgate.net For example, one such antagonist (compound 33) showed an IC50 of 0.059 μM at the NR1A/2B receptor. nih.govresearchgate.net These compounds exhibit over 1000-fold greater potency at the NR1A/2B subtype compared to NR1A/2A or NR1A/2C subtypes. nih.govresearchgate.net

NMDA Receptor Subtype Antagonist Activity nih.govresearchgate.net

| Compound Class | Example Compound | Receptor Subtype | Antagonist Activity (IC50, μM) |

|---|---|---|---|

| N-(ω-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine | Compound 33 | NR1A/2B | 0.059 |

| N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine | Compound 21 | NR1A/2B | 0.022 |

| N-(ω-phenylalkyl)-substituted (+/-)-3-(4-hydroxyphenyl)pyrrolidine | Compound 40 | NR1A/2B | 0.017 |

The this compound framework is integral to the development of potent antagonists for the human neurokinin-1 (NK1) receptor, which binds Substance P. acs.org A derivative, (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994), is a known tachykinin NK1 receptor antagonist. nih.gov Further development led to N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as a class of potent, orally active human NK1 antagonists. acs.org For example, (2S,3S)-3-([3,5-Bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine (L-733,060) has been identified as an NK1 receptor antagonist. spandidos-publications.com Another potent and orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), was discovered through structural modifications of this class. acs.org These antagonists function by preventing the binding of substance P to NK1 receptors in the central nervous system. amegroups.org

NMDA Receptor Subtype Selectivity (NR1A/2B)

Enzyme Inhibition Studies

The piperidine (B6355638) ring is a versatile heterocyclic structure found in various compounds designed as enzyme inhibitors. acs.org Derivatives of 1-benzylpiperidine have been explored for their inhibitory effects on several enzymes. For instance, the benzyl-piperidine group is a recognized component in inhibitors of cholinesterases and the beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1). mdpi.com Additionally, research into furoxan-coupled spiro-isoquinolino piperidine derivatives has explored their potential as phosphodiesterase 5 (PDE5) inhibitors. nih.gov The synthesis of these compounds often starts from precursors like 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003). nih.gov While specific studies focusing solely on this compound as an enzyme inhibitor are not prevalent in the reviewed literature, the broader class of N-benzylpiperidine derivatives shows significant potential in this area, particularly as inhibitors of monoamine oxidase (MAO). acs.org

Cholinesterase Inhibition (AChE, BChE)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. encyclopedia.pub The 1-benzylpiperidine moiety is a recognized pharmacophore for cholinesterase inhibitors. encyclopedia.pub It is believed to bind to the catalytic site of AChE. encyclopedia.pub

Research has shown that derivatives of 1-benzylpiperidine exhibit significant anti-acetylcholinesterase activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated, with some compounds showing potent AChE inhibition. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM for AChE. nih.gov This compound also demonstrated high selectivity for AChE over BChE, with an affinity 18,000 times greater for AChE. nih.gov Studies on other derivatives, such as those of 1-benzyl-4-cyano-4-phenylpiperidine, also indicate that the benzyl-piperidine structure enhances binding to the AChE catalytic site. The basicity of the piperidine nitrogen atom appears to be crucial for this inhibitory activity. nih.gov

Table 1: Cholinesterase Inhibition by 1-Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 | Selectivity |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | 18,000-fold greater for AChE over BChE nih.gov |

Carbonic Anhydrase IX Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.com Certain isoforms, such as CA IX and CA XII, are associated with tumors and are targets for anticancer therapies. encyclopedia.pubnih.gov The inhibition of these enzymes can impact tumor growth, progression, and metastasis. encyclopedia.pub

While direct evidence for this compound as a carbonic anhydrase IX inhibitor is not explicitly detailed in the provided search results, the piperidine moiety has been incorporated into the structure of known CA inhibitors to enhance their properties. encyclopedia.pub For instance, a piperidinyl-hydrazidoureido linker was added to a benzenesulfonamide-based compound to improve binding selectivity with CA. encyclopedia.pub This suggests that the piperidine ring can be a valuable component in the design of CA inhibitors, although specific studies on this compound itself are required to determine its activity against CA IX.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. frontiersin.orgbiosynth.com This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary arterial hypertension. frontiersin.orgnih.gov

A derivative, 1-benzyl-4-phenylpiperidine-4-carboxylic acid, has been identified as a soluble guanylate cyclase activator, which also leads to increased cGMP levels. biosynth.com This compound's mechanism may also involve the inhibition of PDE5. biosynth.com Furthermore, furoxan-coupled spiro-isoquinolino piperidine derivatives have been synthesized and investigated as nitric oxide-releasing PDE5 inhibitors. nih.gov The synthesis of these compounds involved the creation of 1-benzyl-4-phenylpiperidine-4-carbonyl chloride as an intermediate. nih.gov

Anti-Infective Activity

Antiviral Effects (e.g., CVB-2, HSV-1, SARS-CoV-2)

Derivatives of this compound have demonstrated activity against a range of viruses. In a study of 3-phenylpiperidine-2,6-dione derivatives, the benzyl derivative showed moderate protective effects against Coxsackievirus B2 (CVB-2). mdpi.comnih.gov Another derivative, a fluorophenyl-substituted compound, was also active against CVB-2 and Herpes Simplex Virus-1 (HSV-1). mdpi.comnih.gov

The broader class of imidazolium (B1220033) compounds, which can include a benzyl group, has also been investigated for antiviral properties. For example, 1-benzyl-3-cetyl-2-methylimidazolium iodide (NH125) was found to be a broad-spectrum inhibitor of virus entry, likely due to its lysosomotropic properties. mdpi.com This compound inhibited viruses that enter cells in a pH-dependent manner, such as vesicular stomatitis virus (VSV) and pseudotypes with envelope glycoproteins from avian influenza virus (H5N1), Ebola virus, and Lassa virus. mdpi.com

Table 2: Antiviral Activity of this compound Derivatives

| Derivative | Virus | Activity |

|---|---|---|

| Benzyl derivative of 3-phenylpiperidine-2,6-dione | CVB-2 | Moderate protection mdpi.comnih.gov |

| Fluorophenyl derivative of 3-phenylpiperidine-2,6-dione | CVB-2, HSV-1 | Active mdpi.comnih.gov |

Antibacterial and Antifungal Evaluations

The anti-infective properties of piperidine derivatives extend to bacteria and fungi. The phenylpiperazinyl group, structurally related to phenylpiperidine, is a known nucleus for antibacterial and antifungal agents. nih.gov Hydrazone derivatives, which can be synthesized from piperidine-containing compounds, are also recognized for their broad-spectrum antibacterial and antifungal activities. nepjol.info

In studies evaluating 3-phenylpiperidine-2,6-dione derivatives, their antibacterial and antifungal activities were also assessed. mdpi.comnih.gov While specific data on the efficacy of this compound against particular bacterial or fungal strains is not detailed in the provided results, the general class of piperidine derivatives is considered a promising scaffold for the development of new antimicrobial agents. nih.gov

Anti-Cancer Mechanisms

Recent research has focused on elucidating the molecular pathways through which this compound and its derivatives may exert their anti-cancer effects. Two key areas of investigation have been the inhibition of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction and the targeting of topoisomerase IIα.

Beta-Catenin/B-Cell Lymphoma 9 (BCL9) Protein-Protein Interaction Inhibition

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). A key event in this pathway is the interaction between β-catenin and B-cell lymphoma 9 (BCL9), which is critical for the transcription of oncogenic target genes. Therefore, the disruption of the β-catenin/BCL9 protein-protein interaction (PPI) represents a compelling strategy for cancer therapy.

A recent study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 3-phenylpiperidine (B1330008) derivatives as inhibitors of the β-catenin/BCL9 PPI. Current time information in Bangalore, IN.acs.org Through a focused research effort, a lead compound, designated as compound 41 , was identified. This derivative of the 3-phenylpiperidine scaffold demonstrated significant potency in inhibiting the β-catenin/BCL9 interaction. Current time information in Bangalore, IN.acs.org

Key Research Findings:

In Vitro Efficacy: In a competitive fluorescence polarization assay, compound 41 exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.72 μM, indicating its potent ability to disrupt the β-catenin/BCL9 complex. acs.org Further biophysical analysis determined its binding affinity (K_D) for the β-catenin protein to be 0.26 μM. acs.org

Cellular Activity: Compound 41 selectively inhibited the proliferation of colorectal cancer cells that are dependent on the Wnt/β-catenin signaling pathway. Current time information in Bangalore, IN.acs.org It effectively suppressed the transactivation of Wnt signaling and led to the downregulation of key oncogenic target genes. Current time information in Bangalore, IN.acs.org

In Vivo Anti-Tumor Activity: In preclinical models of colorectal cancer, compound 41 demonstrated potent anti-tumor activity. Current time information in Bangalore, IN.acs.org Interestingly, it also modulated the tumor microenvironment by promoting the infiltration and activity of cytotoxic T lymphocytes, which are crucial for immune-mediated tumor destruction, while reducing the presence of regulatory T-cells that can suppress the anti-tumor immune response. Current time information in Bangalore, IN.acs.org

Combination Therapy Potential: The study also explored the combination of compound 41 with an anti-PD-1 antibody, a type of immune checkpoint inhibitor. This combination resulted in enhanced anti-CRC efficacy, providing the first in vivo evidence for the synergistic effect of a small-molecule β-catenin/BCL9 PPI inhibitor with immunotherapy. Current time information in Bangalore, IN.acs.org

These findings underscore the potential of 3-phenylpiperidine derivatives, as exemplified by compound 41, to serve as a novel class of anti-cancer agents by directly targeting a critical protein-protein interaction in the Wnt signaling pathway.

Interactive Data Table: In Vitro Activity of Compound 41

| Parameter | Value | Reference |

| IC₅₀ (β-catenin/BCL9 PPI) | 0.72 μM | acs.org |

| K_D (β-catenin) | 0.26 μM | acs.org |

Targeting of Topoisomerase IIα for Proliferative Inhibition

Topoisomerase IIα is a vital enzyme involved in managing the topological state of DNA during replication and transcription. It is a well-established target for a number of clinically used anticancer drugs. These drugs, often referred to as topoisomerase II poisons, work by stabilizing the transient complex formed between the enzyme and DNA, leading to double-strand breaks and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

A comprehensive search of the scientific literature was conducted to determine if this compound or its derivatives have been investigated for their ability to inhibit topoisomerase IIα as an anti-cancer mechanism. These searches included broad and specific queries for "this compound topoisomerase IIα," "phenylpiperidine derivatives as topoisomerase II inhibitors," and related terms.

Based on the extensive review of the available scientific literature, there is currently no published research that specifically identifies the targeting of topoisomerase IIα for proliferative inhibition as a mechanism of action for this compound or its derivatives. While other classes of piperidine-containing compounds, such as certain curcumin (B1669340) mimics, have been explored as topoisomerase IIα inhibitors, this activity has not been reported for the this compound scaffold. nih.govrsc.org

Therefore, this particular anti-cancer mechanism is not considered to be established for the specified class of compounds at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Geometric and Electronic Structure Analysis

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the fundamental geometric and electronic properties of a molecule. umich.edu These methods help in understanding molecular structure, reaction pathways, and chemical mechanisms by estimating a compound's geometrical properties. uni-greifswald.de

For 1-Benzyl-3-phenylpiperidine, DFT calculations, such as those performed at the B3LYP/6-31G(d,p) level of theory, can provide an optimized geometric structure. uni-greifswald.de This analysis reveals precise bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic systems, calculations have been used to confirm the sp2 hybrid character of specific atoms based on bond angles. uni-greifswald.de The analysis would also detail the relative orientations of the benzyl (B1604629) and phenyl rings with respect to the piperidine (B6355638) core. Such calculations can determine the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. diva-portal.org Furthermore, mapping the molecular electrostatic potential (MEP) can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting intermolecular interactions. diva-portal.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. nih.gov This method involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a score that estimates the binding affinity. nih.gov The reliability of docking results is often enhanced by considering receptor flexibility, although this increases computational cost. nih.gov

For this compound, docking simulations can screen its potential against a wide array of biological targets. The process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. plos.org These insights are fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. frontiersin.orgnih.govfrontiersin.org Inhibition of Mpro can halt the viral life cycle. frontiersin.orgnih.gov Molecular docking studies are widely used to identify potential Mpro inhibitors by screening small molecule libraries. mdpi.com Docking this compound into the Mpro active site (which includes key residues like His41 and Cys145) would predict its binding energy and interaction profile. plos.orgmdpi.com Studies on other compounds have shown that interactions with residues such as Arg188, Tyr54, and Gln189 are also significant. plos.org Such an analysis would reveal whether this compound has the potential to act as a SARS-CoV-2 Mpro inhibitor.

Carbonic Anhydrase IX (CA IX): Carbonic anhydrase IX is a tumor-associated enzyme that is overexpressed in many hypoxic solid tumors. ekb.egrsc.org Its inhibition is a validated strategy in anticancer drug design. rsc.orgmdpi.com Benzenesulfonamides are a well-known class of CA inhibitors, and docking studies are crucial for designing new derivatives with high affinity and selectivity. ekb.egnih.gov Molecular docking of this compound against CA IX would elucidate its potential binding mode within the enzyme's active site, which characteristically contains a zinc ion. ekb.eg The simulation would predict interactions with key amino acid residues and the catalytically essential zinc ion, providing a rationale for its potential inhibitory activity. ekb.egnih.gov

Conformational Analysis and Energetic Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. irbbarcelona.org Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. ethz.ch

For this compound, the piperidine ring can adopt chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The substituents—the benzyl group at position 1 and the phenyl group at position 3—will preferentially occupy either axial or equatorial positions to minimize steric strain. The A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformations of a substituent on a cyclohexane (B81311) ring, is a useful concept here. wikipedia.org Substituents with larger A-values have a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. wikipedia.org

Furthermore, rotation around the single bonds connecting the benzyl and phenyl groups to the piperidine ring leads to a complex energetic landscape. researchgate.net Quantum chemical calculations can map this landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. ethz.ch This analysis helps determine the global energy minimum conformation and other low-energy conformers that might be relevant for receptor binding, as the bioactive conformation is not always the lowest-energy state of the free ligand. irbbarcelona.org

In Silico Property Prediction for Drug Discovery Applications

In silico tools are frequently used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov This early assessment helps to filter out compounds with poor pharmacokinetic profiles, reducing later-stage failures. nih.gov

Lipinski's Rule of Five and Veber's rules are established guidelines used to evaluate the drug-likeness and predict the oral bioavailability of a compound. scielo.brscielo.br These rules are based on key physicochemical properties. scielo.brunair.ac.id

Lipinski's Rule of Five states that a compound is likely to have good oral absorption if it satisfies most of the following criteria: a molecular weight (MW) of 500 g/mol or less, a logP (a measure of lipophilicity) no greater than 5, five or fewer hydrogen bond donors (HBD), and ten or fewer hydrogen bond acceptors (HBA). scielo.brscielo.br

Veber's Rules add that good oral bioavailability is also associated with having 10 or fewer rotatable bonds (nRotb) and a polar surface area (TPSA) of 140 Ų or less. scielo.brunair.ac.id

The properties for this compound are analyzed below.

| Property | Value | Lipinski/Veber Rule | Compliance |

| Molecular Weight (MW) | 279.46 g/mol | ≤ 500 g/mol | Yes |

| logP (octanol/water) | 4.51 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes |

| Rotatable Bonds (nRotb) | 4 | ≤ 10 | Yes |

| Polar Surface Area (TPSA) | 3.24 Ų | ≤ 140 Ų | Yes |

As shown in the table, this compound complies with all the criteria set by both Lipinski's and Veber's rules, suggesting it has a high probability of good oral bioavailability.

Molecular Dynamics Simulations for Dynamic Receptor-Ligand Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govmdpi.com MD simulations are computationally intensive but provide valuable information on the stability of the binding pose, the flexibility of the protein, and the detailed mechanism of ligand binding. nih.govscispace.com

An MD simulation of a this compound-receptor complex, generated from a docking study, would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds. nih.govmdpi.com Key parameters analyzed during the simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess system stability. nih.gov The analysis of hydrogen bonds and other interactions over time can confirm the persistence of key binding contacts predicted by docking. nih.gov These simulations can reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of binding free energies, making MD an essential tool for refining and validating docking results in the drug discovery process. nih.govmdpi.com

Chemoinformatics and Database Mining for Structural and Biological Relationships

Chemoinformatics and computational database mining are essential tools in modern drug discovery for systematically analyzing the relationships between chemical structures and their biological activities. nih.govmdpi.com These in silico approaches enable the high-throughput screening of virtual compound libraries, the prediction of pharmacological properties, and the identification of novel biological targets for scaffolds like this compound. nih.gov By leveraging large chemical and biological databases, researchers can uncover complex structure-activity relationships (SAR) and guide the synthesis of more potent and selective molecules. mdpi.com

Detailed research findings from various computational studies have illuminated the therapeutic potential of the benzylphenylpiperidine core. These studies often involve a combination of quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and data mining of public and proprietary databases like BindingDB and ChEMBL. nih.govbindingdb.org

One area of significant interest has been the modulation of monoamine oxidase (MAO) enzymes. Computational studies on a series of 1-propargyl-4-styrylpiperidine analogs revealed that the geometry and substitution pattern of the piperidine ring are critical for isoform selectivity. acs.org Molecular modeling showed that trans isomers are potent and selective inhibitors of hMAO-B, while cis analogs with small substituents on the phenyl ring selectively inhibit hMAO-A. acs.org This stereoselective inhibition was rationalized through docking studies that demonstrated different binding energies and orientations within the enzyme's active site. acs.org